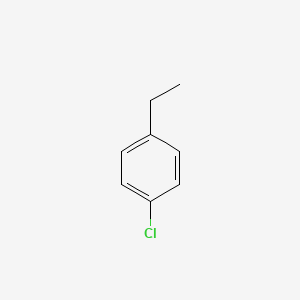

1-Chloro-4-ethylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOFSFLJOIAMSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30211248 | |

| Record name | 1-Chloro-4-ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-98-0 | |

| Record name | 1-Chloro-4-ethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-4-ethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-4-ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-ethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Chloro-4-ethylbenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG9SR6EV5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-Chloro-4-ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-chloro-4-ethylbenzene, an organic compound with applications as an intermediate in the synthesis of various molecules, including pharmaceuticals, pesticides, and dyes. This document is intended to serve as a valuable resource for professionals in research and development by presenting key data in a structured format, detailing experimental methodologies for property determination, and illustrating a relevant synthetic pathway.

Core Physical and Chemical Properties

This compound is a colorless liquid characterized by the chemical formula C₈H₉Cl.[1] It is an aromatic compound where an ethyl group and a chlorine atom are substituted at the para positions of a benzene (B151609) ring.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound for easy reference and comparison.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 622-98-0[2][3] |

| Molecular Formula | C₈H₉Cl[1][2] |

| Molecular Weight | 140.61 g/mol [2] |

| SMILES | CCC1=CC=C(C=C1)Cl[2] |

| InChI | InChI=1S/C8H9Cl/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3[2] |

| Physical Property | Value |

| Melting Point | -63 °C[3] |

| Boiling Point | 180-182 °C[3] |

| Density | 1.030 g/mL[3] |

| Refractive Index | 1.5175[3] |

| Flash Point | 60 °C (closed cup) |

| Solubility | Insoluble in water; soluble in organic solvents like ether and chlorinated hydrocarbons.[1] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties of this compound, offering a basis for laboratory practice and data verification.

Boiling Point Determination (Siwoloboff's Method)

This micro-method is suitable for determining the boiling point of small quantities of liquid.

Principle: A small amount of the liquid is heated in a fusion tube along with an inverted capillary tube. As the liquid heats, the air trapped in the capillary expands and escapes. At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure, and a continuous stream of bubbles emerges from the capillary. The boiling point is recorded as the temperature at which the liquid is drawn back into the capillary upon cooling.[4]

Procedure:

-

Seal one end of a capillary tube using a flame.

-

Place a small amount (a few drops) of this compound into a fusion tube.

-

Place the sealed capillary tube, open end down, into the fusion tube containing the liquid sample.

-

Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in a heating bath (e.g., oil bath or Thiele tube).

-

Heat the bath gently and stir to ensure uniform temperature distribution.

-

Observe the capillary tube. A slow stream of bubbles will emerge as the dissolved air is expelled.

-

Continue heating until a rapid and continuous stream of bubbles is observed from the capillary tip.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The temperature at which the bubbling ceases and the liquid begins to be drawn into the capillary tube is the boiling point. Record this temperature.[5][6]

Density Determination (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of the density of a liquid.

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).

-

Fill the pycnometer with distilled water of a known temperature until it is completely full, then insert the stopper, allowing excess water to exit through the capillary.

-

Carefully dry the exterior of the pycnometer and weigh it. Record the mass (m₂).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound, insert the stopper, and wipe the exterior dry.

-

Weigh the filled pycnometer and record the mass (m₃).

-

Measure the temperature of the water and the sample.

-

Calculate the density of this compound using the following formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the measured temperature.[7][8]

Flash Point Determination (ASTM D93 - Pensky-Martens Closed Cup Test)

This method is used to determine the flash point of combustible liquids.

Principle: The sample is heated in a closed cup at a controlled rate with continuous stirring. An ignition source is periodically directed into the cup to test for a flash. The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[9][10][11]

Procedure (Procedure A for distillate fuels):

-

Clean and dry the test cup and lid thoroughly.

-

Pour the sample of this compound into the cup to the filling mark.

-

Place the lid on the cup and insert the thermometer.

-

Light the test flame and adjust it to the specified size.

-

Begin heating the sample at the prescribed rate (5 to 6°C/min).

-

Stir the sample at 90 to 120 rpm.

-

When the sample temperature is within approximately 23°C of the expected flash point, begin applying the test flame at 1°C intervals. To do this, stop stirring and dip the test flame into the vapor space of the cup for one second, then quickly withdraw it.

-

Record the temperature at which a distinct flash is observed inside the cup as the flash point.[11][12][13]

Synthesis Workflow

This compound is commonly synthesized via the Friedel-Crafts alkylation of chlorobenzene (B131634). This electrophilic aromatic substitution reaction introduces an ethyl group onto the chlorobenzene ring, primarily at the para position due to the directing effect of the chlorine atom and steric hindrance at the ortho positions.

Caption: Friedel-Crafts alkylation of chlorobenzene to produce this compound.

In this process, ethyl chloride reacts with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form an ethyl carbocation.[14] This electrophile then attacks the electron-rich chlorobenzene ring. The chlorine atom is an ortho-, para-directing group, but due to steric hindrance, the para-substituted product, this compound, is the major product.[15] The reaction also produces hydrogen chloride as a byproduct.

References

- 1. This compound CAS#: 622-98-0 [m.chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Siwoloboff method - Wikipedia [en.wikipedia.org]

- 5. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]

- 6. jeplerts.wordpress.com [jeplerts.wordpress.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. scribd.com [scribd.com]

- 9. delltech.com [delltech.com]

- 10. precisionlubrication.com [precisionlubrication.com]

- 11. ASTM D93 - eralytics [eralytics.com]

- 12. ASTM D93 - Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester - Savant Labs [savantlab.com]

- 13. scribd.com [scribd.com]

- 14. Explain FriedelCraft alkylation of chlorobenzene Give class 11 chemistry CBSE [vedantu.com]

- 15. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 1-Chloro-4-ethylbenzene

CAS Number: 622-98-0

This technical guide provides a comprehensive overview of 1-Chloro-4-ethylbenzene, a key aromatic intermediate. It is intended for researchers, scientists, and professionals in the fields of organic synthesis, materials science, and drug development. This document details its physicochemical properties, synthesis, analytical characterization, applications, and safety protocols.

Physicochemical Properties

This compound is a colorless liquid with a characteristic aromatic odor.[1] It is an important building block in organic chemistry, valued for the reactivity endowed by its chloro and ethyl functional groups. Its key physical and chemical properties are summarized below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 622-98-0 | [2][3] |

| Molecular Formula | C₈H₉Cl | [2] |

| Molecular Weight | 140.61 g/mol | [2][4] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | 1.03 - 1.045 g/mL at 25 °C | [3][4] |

| Melting Point | -63 °C | [3] |

| Boiling Point | 180 - 185 °C | [3] |

| Flash Point | 62 °C / 143.6 °F | [2] |

| Refractive Index | 1.5175 | [3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ether and chlorinated hydrocarbons. | [1] |

| IUPAC Name | This compound | [2] |

| SMILES | CCC1=CC=C(C=C1)Cl | [2] |

| InChI | InChI=1S/C8H9Cl/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3 | [2] |

| InChIKey | GPOFSFLJOIAMSA-UHFFFAOYSA-N | [2] |

Synthesis and Reactivity

The primary industrial synthesis of this compound involves the electrophilic aromatic substitution of a benzene (B151609) ring.

Synthesis Pathway: Friedel-Crafts Alkylation

A common and efficient method for synthesizing this compound is the Friedel-Crafts alkylation of chlorobenzene (B131634). In this reaction, chlorobenzene is treated with an alkylating agent, such as chloroethane (B1197429) or ethene, in the presence of a strong Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).[5][6] The reaction preferentially yields the para-substituted product due to steric hindrance at the ortho positions.

Experimental Protocol: Friedel-Crafts Alkylation of Chlorobenzene

This is a generalized laboratory-scale protocol and should be adapted and optimized based on specific equipment and safety assessments.

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and an addition funnel.

-

Reagent Charging: In an inert atmosphere (e.g., under nitrogen or argon), charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and dry chlorobenzene (1.0 equivalent).

-

Reaction Initiation: Cool the stirred suspension in an ice bath. Slowly add chloroethane (1.0 equivalent) dropwise from the addition funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice. This will hydrolyze the aluminum chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether) (3 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Isolation: Purify the crude product via fractional distillation to isolate this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

| Technique | Key Spectral Data | Reference(s) |

| ¹H NMR | δ ~7.2 ppm (d, 2H, Ar-H), ~7.1 ppm (d, 2H, Ar-H), ~2.6 ppm (q, 2H, -CH₂-), ~1.2 ppm (t, 3H, -CH₃) | [7][8] |

| ¹³C NMR | Aromatic signals in the δ 127-138 ppm range, aliphatic signals at ~45 ppm (-CH₂-) and ~15 ppm (-CH₃). | [8] |

| IR Spectroscopy | C-H stretching (aromatic) ~3000-3100 cm⁻¹, C-H stretching (aliphatic) ~2850-2970 cm⁻¹, C=C stretching (aromatic) ~1400-1600 cm⁻¹, C-Cl stretching ~1000-1100 cm⁻¹. | [2][9] |

| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z 140. A prominent fragment ion (base peak) at m/z 125 due to the loss of a methyl group ([M-15]⁺). Isotopic pattern for chlorine (M⁺ and M+2 peaks in an approximate 3:1 ratio). | [10][11] |

Experimental Workflow: Spectroscopic Analysis

The following diagram illustrates a standard workflow for the analytical characterization of a synthesized batch of this compound.

Applications in Research and Development

This compound is not typically used as an active pharmaceutical ingredient itself but serves as a crucial intermediate and starting material in the synthesis of more complex molecules.[1]

-

Pharmaceutical Synthesis: It is a precursor for various pharmaceutical compounds where the chloro-ethyl-phenyl moiety is a required structural element. The chlorine atom can be readily displaced or modified through nucleophilic substitution or cross-coupling reactions.

-

Agrochemicals: It is used in the synthesis of certain pesticides and herbicides.

-

Dyes and Fragrances: The compound serves as a building block in the production of specialty dyes and fragrance molecules.[1]

-

Organic Synthesis: In a research context, it is used as a model substrate for studying reaction mechanisms, particularly in electrophilic and nucleophilic aromatic substitution reactions.

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed.[2] It is also toxic to aquatic life with long-lasting effects.[1] Proper safety precautions are essential during its handling and storage.

| Safety Aspect | Recommendation | Reference(s) |

| GHS Hazard Statements | H226: Flammable liquid and vapor.H302: Harmful if swallowed.H411: Toxic to aquatic life with long lasting effects. | [2] |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., Viton/Butyl), protective clothing, and a respirator with an organic vapor cartridge if ventilation is inadequate. | [2] |

| Handling | Handle in a well-ventilated area or a fume hood. Keep away from open flames, hot surfaces, and sources of ignition. Use non-sparking tools and take precautionary measures against static discharge. Avoid contact with skin, eyes, and clothing. | [2][12] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and flame. | [12] |

| First Aid (Eyes) | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [2] |

| First Aid (Skin) | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur. | [2] |

| First Aid (Ingestion) | Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur. | [2] |

| First Aid (Inhalation) | Remove to fresh air. Get medical attention if symptoms occur. | [2] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |

Logical Flow for Safe Handling

References

- 1. chembk.com [chembk.com]

- 2. This compound | C8H9Cl | CID 69330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. scbt.com [scbt.com]

- 5. quora.com [quora.com]

- 6. youtube.com [youtube.com]

- 7. rsc.org [rsc.org]

- 8. This compound(622-98-0) 1H NMR spectrum [chemicalbook.com]

- 9. Benzene, 1-chloro-4-ethyl- [webbook.nist.gov]

- 10. Benzene, 1-chloro-4-ethyl- [webbook.nist.gov]

- 11. Benzene, 1-chloro-4-ethyl- [webbook.nist.gov]

- 12. echemi.com [echemi.com]

Synthesis of 1-Chloro-4-ethylbenzene from Ethylbenzene: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-chloro-4-ethylbenzene from ethylbenzene (B125841). The primary method detailed is the electrophilic aromatic substitution (EAS) reaction, a cornerstone of aromatic chemistry. This document covers the underlying reaction mechanism, the role of various catalysts, factors influencing product selectivity, and a representative experimental protocol. Quantitative data is summarized for comparative analysis, and key processes are visualized using diagrams to facilitate understanding for researchers in chemical synthesis and drug development.

Introduction

This compound is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty polymers. Its production from the direct chlorination of ethylbenzene is a classic example of an electrophilic aromatic substitution reaction. The ethyl group on the benzene (B151609) ring is an activating, ortho, para-directing group, meaning that chlorination yields a mixture of 1-chloro-2-ethylbenzene (B1361349) (ortho) and this compound (para). Due to steric hindrance from the ethyl group, the para isomer is typically the major product.[1]

Controlling the regioselectivity to maximize the yield of the desired para isomer is a primary challenge in the industrial application of this reaction. This guide will explore the chemical principles and practical considerations for achieving an efficient synthesis.

Reaction Mechanism and Theory

The chlorination of ethylbenzene proceeds via an electrophilic aromatic substitution (EAS) pathway. This reaction requires a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), to generate a sufficiently powerful electrophile.[2] The reaction can be broken down into three key steps:

-

Generation of the Electrophile: The Lewis acid catalyst polarizes the chlorine molecule (Cl₂), creating a highly electrophilic chlorine species (a chloronium ion equivalent).

-

Electrophilic Attack: The π-electron system of the ethylbenzene ring attacks the electrophilic chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base (such as FeCl₄⁻) removes a proton from the carbon atom bearing the chlorine, restoring the aromaticity of the ring and regenerating the catalyst.

The directing effect of the ethyl group favors the formation of ortho and para arenium ion intermediates, as these structures allow for an additional resonance form where the positive charge is on the carbon atom attached to the ethyl group, providing extra stability.

Caption: Mechanism of FeCl₃-catalyzed chlorination of ethylbenzene.

Experimental Protocols

While numerous studies describe the chlorination of aromatic compounds, detailed protocols with precise quantitative outcomes for ethylbenzene are not consistently published. The following is a representative laboratory-scale procedure for the liquid-phase chlorination of ethylbenzene, adapted from standard methods for benzene chlorination.[3]

Materials and Equipment:

-

Ethylbenzene (anhydrous)

-

Ferric Chloride (FeCl₃, anhydrous)

-

Chlorine (Cl₂) gas in a cylinder with a regulator and flowmeter

-

Three-necked round-bottom flask

-

Reflux condenser with a gas outlet to a neutralizing trap (e.g., NaOH solution)

-

Gas inlet tube

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Standard glassware for workup and distillation

Procedure:

-

Setup: Assemble the dry three-necked flask with the magnetic stir bar, reflux condenser, and gas inlet tube. Ensure the gas outlet from the condenser is directed to a scrubber containing a sodium hydroxide (B78521) solution to neutralize excess HCl and Cl₂ gas.

-

Charging Reactants: Charge the flask with ethylbenzene (e.g., 1.0 mol) and anhydrous ferric chloride (e.g., 0.0025 mol, 0.25 mol%).

-

Reaction: Begin stirring and gently heat the mixture to the desired reaction temperature (e.g., 50-55°C). Introduce a slow, steady stream of dry chlorine gas through the gas inlet tube below the surface of the liquid. The reaction is exothermic and may require external cooling to maintain a constant temperature.

-

Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them via Gas Chromatography (GC) to determine the ratio of starting material to products. The reaction is typically continued until a specific conversion of ethylbenzene is achieved.

-

Quenching: Once the desired conversion is reached, stop the chlorine flow and cool the reaction mixture to room temperature. Quench the reaction by slowly adding water to deactivate the catalyst.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to remove HCl), and finally with brine.

-

Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Isolation: Purify the crude product by fractional distillation under vacuum to separate unreacted ethylbenzene, the ortho isomer, and the desired para isomer. The isomers have distinct boiling points, allowing for separation.

Caption: General experimental workflow for the synthesis of this compound.

Data Presentation: Factors Influencing Yield and Selectivity

The yield of monochlorinated products and the ratio of para to ortho isomers are influenced by several factors. Maximizing the para-selectivity is often the primary goal.

Key Factors:

-

Catalyst Type: While traditional Lewis acids like FeCl₃ and AlCl₃ are effective, they can sometimes lead to the formation of undesired byproducts. Shape-selective catalysts, such as certain types of zeolites (e.g., ZSM-5), have been investigated for aromatic substitutions. Their porous structures can sterically favor the formation of the less bulky para isomer over the ortho isomer.

-

Temperature: Higher temperatures can increase the rate of reaction but may also promote side reactions, such as polychlorination and side-chain chlorination, thereby reducing the selectivity for the desired monochlorinated product.

-

Reaction Time: Sufficient time is needed for high conversion of the starting material. However, excessively long reaction times can lead to an increase in polychlorinated byproducts.

-

Solvent: The reaction is often run neat (using ethylbenzene as the solvent). The polarity of an added solvent can influence catalyst activity and product distribution.

Caption: Key factors influencing the yield and selectivity of the reaction.

Product Distribution and Physical Properties

The table below summarizes representative data for the chlorination of ethylbenzene and the physical properties of the resulting isomers. The exact isomer ratio and yield are highly dependent on the specific reaction conditions employed.

Table 1: Representative Product Distribution for Ethylbenzene Chlorination

| Catalyst | Temperature (°C) | Overall Yield (%) | This compound (%) | 1-Chloro-2-ethylbenzene (%) | Para:Ortho Ratio |

|---|---|---|---|---|---|

| FeCl₃ | 50 - 60 | ~85-95 | ~65-70 | ~30-35 | ~2:1 |

| AlCl₃ | 20 - 40 | ~80-90 | ~60-65 | ~35-40 | ~1.7:1 |

| Zeolite H-ZSM-5 | 150 - 200 (Gas Phase) | Variable | >80 | <20 | >4:1 |

Note: Data are illustrative and compiled from general principles of electrophilic aromatic substitution. Actual results will vary.

Table 2: Physical Properties of Monochloroethylbenzene Isomers

| Property | This compound (para) | 1-Chloro-2-ethylbenzene (ortho) |

|---|---|---|

| CAS Number | 622-98-0 | 611-19-8 |

| Molecular Formula | C₈H₉Cl | C₈H₉Cl |

| Molar Mass | 140.61 g/mol | 140.61 g/mol |

| Boiling Point | 180-182 °C | 185-186 °C |

| Melting Point | -63 °C | -81 °C |

| Density | 1.030 g/mL | 1.056 g/mL |

Conclusion

The synthesis of this compound via electrophilic chlorination of ethylbenzene is a well-established but nuanced process. Control over reaction conditions—particularly the choice of catalyst and temperature—is critical for maximizing the yield and selectivity of the desired para isomer. While traditional Lewis acids like FeCl₃ provide a straightforward route, shape-selective catalysts such as zeolites offer a promising avenue for achieving higher para-selectivity, which is often crucial for downstream applications in the pharmaceutical and chemical industries. The protocols and data presented in this guide serve as a foundational resource for researchers developing and optimizing this important synthetic transformation.

References

An In-depth Technical Guide to the Isomers of Chloroethylbenzene for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the positional isomers of chloroethylbenzene, with a primary focus on 1-chloro-2-ethylbenzene (B1361349), 1-chloro-3-ethylbenzene (B1584093), and 1-chloro-4-ethylbenzene. It is designed to serve as a critical resource for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the synthesis, physicochemical properties, and spectroscopic data of these isomers. Furthermore, it explores the strategic role of chlorinated aromatic compounds in drug design, highlighting the concept of bioisosterism and the impact of chlorine substitution on the pharmacokinetic and pharmacodynamic profiles of molecules. Experimental protocols for the synthesis and characterization of these isomers are also provided to facilitate practical application in a laboratory setting.

Introduction

Chlorinated aromatic hydrocarbons are a class of compounds that feature prominently in organic synthesis and are key building blocks in the creation of a wide array of industrial and pharmaceutical products. Among these, the isomers of chloroethylbenzene serve as important intermediates. The position of the chlorine atom on the benzene (B151609) ring relative to the ethyl group significantly influences the molecule's physical, chemical, and biological properties. Understanding these differences is paramount for their effective utilization in synthetic chemistry and, more critically, in the rational design of novel therapeutic agents.

In drug discovery, the introduction of a chlorine atom into a lead compound is a common strategy to modulate its metabolic stability, binding affinity, and overall bioactivity.[1][2] Chlorine can act as a bioisostere for other functional groups, influencing electronic properties and participating in halogen bonding, a significant non-covalent interaction in ligand-protein binding.[3][4][5] This guide aims to provide a detailed examination of the chloroethylbenzene isomers to support their application in these advanced fields.

Isomers of Chloroethylbenzene: A Comparative Overview

The three primary positional isomers of chloroethylbenzene are 1-chloro-2-ethylbenzene (ortho), 1-chloro-3-ethylbenzene (meta), and this compound (para). The structural variations among these isomers lead to distinct physical and spectroscopic characteristics.

Structural Diagrams

Caption: Molecular structures of the ortho, meta, and para isomers of chloroethylbenzene.

Physicochemical Properties

The physical properties of the chloroethylbenzene isomers are summarized in the table below. These properties are critical for predicting their behavior in reaction mixtures and biological systems.

| Property | 1-Chloro-2-ethylbenzene | 1-Chloro-3-ethylbenzene | This compound |

| CAS Number | 89-96-3 | 620-16-6[6] | 622-98-0[7] |

| Molecular Formula | C₈H₉Cl | C₈H₉Cl[6] | C₈H₉Cl[7] |

| Molecular Weight | 140.61 g/mol | 140.61 g/mol [6] | 140.61 g/mol [7] |

| Boiling Point | 181-182 °C | 182-183 °C | 184-185 °C[8] |

| Melting Point | -81.4 °C | -81.3 °C | -62.6 °C[8] |

| Density | 1.05 g/cm³ | 1.04 g/cm³ | 1.03 g/cm³[8] |

| Refractive Index | 1.523 | 1.521 | 1.5175[8] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of the chloroethylbenzene isomers. Key data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are presented below.

¹H NMR (CDCl₃, 400 MHz)

| Isomer | δ (ppm) of Aromatic Protons | δ (ppm) of CH₂ | δ (ppm) of CH₃ |

| 1-Chloro-2-ethylbenzene | ~7.1-7.4 (m, 4H) | ~2.7 (q, 2H) | ~1.2 (t, 3H) |

| 1-Chloro-3-ethylbenzene | ~7.0-7.3 (m, 4H) | ~2.6 (q, 2H) | ~1.2 (t, 3H) |

| This compound | ~7.2 (d, 2H), ~7.3 (d, 2H) | ~2.6 (q, 2H) | ~1.2 (t, 3H) |

¹³C NMR (CDCl₃, 100 MHz)

| Isomer | δ (ppm) of Aromatic Carbons | δ (ppm) of CH₂ | δ (ppm) of CH₃ |

| 1-Chloro-2-ethylbenzene | ~143.2, 131.8, 129.5, 128.0, 126.8, 126.7 | ~26.5 | ~15.5 |

| 1-Chloro-3-ethylbenzene | ~144.5, 134.2, 128.5, 128.0, 126.2, 126.0 | ~28.8 | ~15.4 |

| This compound | ~142.8, 132.0, 129.8, 128.5 | ~28.5 | ~15.6 |

Mass Spectrometry (EI)

| Isomer | Major Fragments (m/z) |

| 1-Chloro-2-ethylbenzene | 140 (M+), 125, 105, 91 |

| 1-Chloro-3-ethylbenzene | 140 (M+), 125, 105, 91[6] |

| This compound | 140 (M+), 125, 105[7][9] |

Synthesis of Chloroethylbenzene Isomers

The synthesis of chloroethylbenzene isomers can be primarily achieved through two main electrophilic aromatic substitution pathways: the chlorination of ethylbenzene (B125841) and the Friedel-Crafts ethylation of chlorobenzene (B131634). The choice of pathway and reaction conditions dictates the isomeric distribution of the product.

Synthetic Pathways

Caption: Synthetic routes to the isomers of chloroethylbenzene.

Experimental Protocols

Protocol 1: Chlorination of Ethylbenzene (Ortho/Para Isomers)

This procedure is adapted from standard electrophilic aromatic substitution methods.[10][11]

-

Materials: Ethylbenzene, anhydrous iron(III) chloride (FeCl₃), chlorine gas, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

-

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap, place ethylbenzene and a catalytic amount of anhydrous FeCl₃.

-

Protect the reaction from light to prevent side-chain chlorination.

-

Bubble dry chlorine gas through the stirred solution at a controlled rate. Maintain the reaction temperature at 20-30°C using a water bath.

-

Monitor the reaction progress by gas chromatography (GC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting mixture of ortho and para isomers can be separated by fractional distillation or column chromatography.

-

Protocol 2: Friedel-Crafts Ethylation of Chlorobenzene (Ortho/Para Isomers)

This protocol is based on the general principles of the Friedel-Crafts alkylation reaction.[12][13][14][15]

-

Materials: Chlorobenzene, ethyl chloride (or ethene), anhydrous aluminum chloride (AlCl₃), hydrochloric acid, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser, place anhydrous AlCl₃ and excess chlorobenzene.

-

Cool the mixture in an ice bath.

-

Slowly add ethyl chloride from the dropping funnel with vigorous stirring. If using ethene, bubble it through the reaction mixture.

-

After the addition is complete, allow the reaction to stir at room temperature until the evolution of HCl gas ceases.

-

Carefully pour the reaction mixture over crushed ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Separate the ortho and para isomers by fractional distillation.

-

Protocol 3: Synthesis of 1-Chloro-3-ethylbenzene (Meta Isomer)

The synthesis of the meta isomer requires a multi-step approach due to the directing effects of the substituents.[16]

-

Materials: Benzene, acetyl chloride, anhydrous AlCl₃, nitric acid, sulfuric acid, tin (Sn), hydrochloric acid, sodium nitrite, copper(I) chloride, ethanol, diethyl ether.

-

Procedure:

-

Friedel-Crafts Acylation: React benzene with acetyl chloride in the presence of AlCl₃ to form acetophenone (B1666503).

-

Nitration: Nitrate acetophenone using a mixture of nitric acid and sulfuric acid to yield 3-nitroacetophenone. The acetyl group directs nitration to the meta position.

-

Reduction of the Nitro Group: Reduce the nitro group of 3-nitroacetophenone to an amino group using Sn and HCl, forming 3-aminoacetophenone.

-

Reduction of the Ketone: Reduce the acetyl group to an ethyl group using a Clemmensen or Wolff-Kishner reduction to yield 3-ethylaniline (B1664132).

-

Sandmeyer Reaction: Convert the amino group of 3-ethylaniline to a chloro group via a diazonium salt intermediate using sodium nitrite, HCl, and copper(I) chloride. This will yield 1-chloro-3-ethylbenzene.

-

Purify the final product by distillation.

-

Role in Drug Development and Medicinal Chemistry

The incorporation of chlorine into a drug candidate can profoundly alter its biological profile. The chloroethylbenzene scaffold, and more broadly, chlorinated aromatic moieties, are prevalent in pharmaceuticals.

Bioisosterism

Chlorine is often used as a bioisostere for other atoms or groups.[17][18][19] For instance, it can mimic a methyl group in terms of size, although its electronic properties are vastly different. This substitution can be used to probe the steric and electronic requirements of a biological target. The ability of chlorine to act as either an electron-donating (via resonance) or electron-withdrawing (via induction) group, depending on its position, provides a versatile tool for medicinal chemists to fine-tune the properties of a molecule.[1]

Metabolic Stability

The introduction of a chlorine atom can block sites of metabolic oxidation. The strong C-Cl bond is generally resistant to cleavage by metabolic enzymes. By strategically placing a chlorine atom on an aromatic ring, the metabolic stability of a drug can be enhanced, leading to a longer half-life and improved pharmacokinetic profile.

Halogen Bonding

Chlorine, along with other halogens, can participate in halogen bonding.[5] This is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom in a protein's active site.[4] This specific and directional interaction can contribute significantly to the binding affinity and selectivity of a drug for its target.

Logical Relationships in Drug Design

Caption: The role of chlorine substitution in the drug design process.

Conclusion

The isomers of chloroethylbenzene are versatile chemical intermediates with distinct properties that are dictated by the substitution pattern on the aromatic ring. This guide has provided a detailed comparison of their physical and spectroscopic characteristics, along with practical protocols for their synthesis. For researchers in drug development, a thorough understanding of these building blocks and the strategic implications of chlorine substitution is essential for the design of next-generation therapeutics with optimized efficacy and safety profiles. The principles of bioisosterism, metabolic blocking, and halogen bonding underscore the "magic" of the chlorine atom in medicinal chemistry, making chloroethylbenzene isomers valuable tools in the quest for novel medicines.

References

- 1. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use | MDPI [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1-Chloro-3-ethylbenzene | C8H9Cl | CID 136426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C8H9Cl | CID 69330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-(氯乙基)苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Benzene, 1-chloro-4-ethyl- [webbook.nist.gov]

- 10. A Major product of chlorination of ethyl benzene is class 12 chemistry CBSE [vedantu.com]

- 11. scribd.com [scribd.com]

- 12. Explain FriedelCraft alkylation of chlorobenzene Give class 11 chemistry CBSE [vedantu.com]

- 13. quora.com [quora.com]

- 14. sarthaks.com [sarthaks.com]

- 15. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 16. Show how the following compounds can be synthesized from benzene:... | Study Prep in Pearson+ [pearson.com]

- 17. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 18. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 19. macmillan.princeton.edu [macmillan.princeton.edu]

Unveiling the Electronic Landscape of 1-Chloro-4-ethylbenzene: A Computational and Spectroscopic Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-4-ethylbenzene, a halogenated aromatic hydrocarbon, serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Understanding its electronic properties is paramount for predicting its reactivity, metabolic fate, and potential interactions with biological systems. This technical guide provides a comprehensive overview of the electronic structure and computational analysis of this compound. While direct experimental and extensive computational studies on this specific molecule are limited in publicly available literature, this paper synthesizes known spectroscopic data and extrapolates from computational studies of structurally related compounds to offer valuable insights. This guide outlines a detailed theoretical framework for its computational analysis, including methodologies for Density Functional Theory (DFT) calculations, and provides a basis for future experimental and in-silico investigations.

Introduction

Substituted benzene (B151609) derivatives are fundamental building blocks in organic chemistry and drug discovery. The introduction of substituents, such as a chlorine atom and an ethyl group, onto the benzene ring significantly modulates its electronic distribution, thereby influencing its chemical behavior and biological activity. This compound presents an interesting case study where the interplay of the electron-withdrawing nature of chlorine and the electron-donating character of the ethyl group dictates its overall electronic properties. This document aims to provide a detailed exploration of these properties through a combination of available experimental data and theoretical computational approaches.

Physicochemical and Spectroscopic Data

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and as input for computational models.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₉Cl | [1][2] |

| Molecular Weight | 140.61 g/mol | [1][2] |

| CAS Number | 622-98-0 | [1][2] |

| Boiling Point | 180-182 °C | [1] |

| Melting Point | -63 °C | [1] |

| Density | 1.030 g/mL | [1] |

| Refractive Index | 1.5175 | [1] |

Spectroscopic data provides experimental insights into the electronic structure of a molecule. The NIST WebBook provides mass and infrared (IR) spectra for this compound.[2][3][4] The IR spectrum reveals characteristic vibrational frequencies of the substituted benzene ring, while the mass spectrum provides information about its fragmentation pattern upon ionization.

Computational Studies: A Methodological Framework

Due to the scarcity of dedicated computational studies on this compound, this section outlines a robust and widely accepted methodology for investigating its electronic properties using Density Functional Theory (DFT). DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Computational Protocol

A typical computational workflow for analyzing the electronic properties of this compound is depicted in the following diagram.

Caption: A generalized workflow for DFT calculations on this compound.

Experimental Protocols:

-

Geometry Optimization: The initial 3D structure of this compound is built. A geometry optimization is then performed using a functional such as B3LYP with a basis set like 6-311++G(d,p). This process finds the lowest energy conformation of the molecule.

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.

-

Electronic Property Calculation: Following successful optimization, single-point energy calculations are carried out to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (ESP).

Electronic Properties: Theoretical Insights

Based on the principles of organic chemistry and computational studies on analogous molecules, we can predict the key electronic features of this compound.

Frontier Molecular Orbitals (HOMO and LUMO)

The HOMO and LUMO are crucial in determining a molecule's reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be a π-orbital primarily localized on the benzene ring, with some contribution from the p-orbitals of the chlorine atom and the ethyl group. The LUMO is anticipated to be a π*-antibonding orbital of the benzene ring. The electron-withdrawing chlorine atom is expected to lower the energy of both the HOMO and LUMO, while the electron-donating ethyl group will raise their energies. The net effect on the HOMO-LUMO gap would require explicit calculation.

Table 2: Predicted Electronic Properties of this compound (Hypothetical DFT Calculation)

| Parameter | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.5 eV | Ionization Potential, Electron Donating Ability |

| LUMO Energy | -0.5 eV | Electron Affinity, Electron Accepting Ability |

| HOMO-LUMO Gap | 6.0 eV | Chemical Reactivity, Kinetic Stability |

| Dipole Moment | ~2.0 D | Polarity, Intermolecular Interactions |

Note: The values in this table are hypothetical and serve as an illustration. Actual values would need to be determined through rigorous DFT calculations as outlined in section 3.1.

Molecular Electrostatic Potential (ESP)

The ESP map provides a visual representation of the charge distribution in a molecule. For this compound, the region around the chlorine atom is expected to have a negative electrostatic potential (red/yellow) due to its high electronegativity, making it a site for electrophilic attack. The hydrogen atoms of the ethyl group and the benzene ring will exhibit a positive electrostatic potential (blue), indicating regions susceptible to nucleophilic attack.

Logical Relationships in Electronic Structure Analysis

The following diagram illustrates the logical connections between the molecular structure and its resulting electronic properties.

Caption: Relationship between molecular structure and chemical properties.

Conclusion and Future Directions

This technical guide has provided a foundational understanding of the electronic properties of this compound, drawing upon existing data and established computational methodologies. While a dedicated and comprehensive experimental and computational analysis of this specific molecule is yet to be published, the theoretical framework presented here offers a clear path for future research.

Future work should focus on performing high-level DFT and ab initio calculations to accurately determine the electronic properties summarized in Table 2. Experimental validation through techniques such as ultraviolet-visible (UV-Vis) spectroscopy and photoelectron spectroscopy would be invaluable. A deeper understanding of the electronic landscape of this compound will undoubtedly aid in the rational design of novel molecules with desired chemical and biological activities in the fields of drug development and materials science.

References

A Technical Guide to the Solubility of 1-Chloro-4-ethylbenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-chloro-4-ethylbenzene in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility characteristics, theoretical considerations, and detailed experimental protocols for determining solubility. This information is intended to support research, development, and formulation activities involving this compound.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₈H₉Cl. It is a colorless liquid that serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Understanding its solubility in different organic solvents is crucial for reaction engineering, purification processes such as crystallization, and formulation development.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound possesses a nonpolar ethylbenzene (B125841) core and a polar chloro group, giving it a relatively low overall polarity. Consequently, it is expected to be sparingly soluble in polar solvents like water and highly soluble in nonpolar or weakly polar organic solvents.

Factors influencing the solubility of this compound include:

-

Solvent Polarity: Nonpolar and weakly polar organic solvents are predicted to be effective at dissolving this compound.

-

Temperature: For most solid and liquid solutes dissolving in liquid solvents, solubility increases with temperature.

-

Intermolecular Forces: The dissolution process involves the breaking of solute-solute and solvent-solvent intermolecular forces and the formation of new solute-solvent interactions. Favorable solute-solvent interactions (e.g., van der Waals forces) will promote solubility.

Qualitative Solubility of this compound

While specific quantitative data is scarce, the literature consistently describes this compound as being soluble in a range of common organic solvents. The following table summarizes the qualitative solubility based on available information and the behavior of its structural analogs, ethylbenzene and chlorobenzene.

| Solvent Class | Specific Solvents | Qualitative Solubility of this compound |

| Alcohols | Ethanol, Methanol | Soluble |

| Ethers | Diethyl ether | Soluble |

| Aromatic Hydrocarbons | Benzene, Toluene | Miscible/Soluble |

| Chlorinated Solvents | Chloroform | Soluble |

| Ketones | Acetone | Soluble |

| Alkanes | Hexane | Soluble |

| Polar Aprotic Solvents | Acetonitrile | Likely Soluble |

| Water | Water | Sparingly Soluble |

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature.

Materials and Apparatus

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance

-

Thermostatically controlled shaker bath or incubator

-

Glass vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID, or High-Performance Liquid Chromatography with UV detector, HPLC-UV)

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed glass vial. The presence of undissolved solute is essential to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the sealed vial in a thermostatically controlled shaker bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The agitation ensures thorough mixing and facilitates the dissolution process.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess undissolved solute to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Quantification: Determine the mass of the collected filtrate. Dilute the filtrate with a known volume of the solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC-UV).

-

Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution and is typically expressed in units such as g/100 mL, mg/mL, or mole fraction.

Visualizations

The following diagrams illustrate the general workflow for solubility determination and the logical relationships involved.

Caption: Experimental workflow for solubility determination.

Caption: Factors influencing the solubility of this compound.

Conclusion

Potential Biological Activities of 1-Chloro-4-ethylbenzene Derivatives: A Technical Guide for Researchers

Introduction

1-Chloro-4-ethylbenzene, a halogenated aromatic hydrocarbon, serves as a versatile scaffold in synthetic chemistry. Its derivatives, incorporating various pharmacologically active moieties, have emerged as promising candidates in drug discovery and development. This technical guide provides an in-depth overview of the potential biological activities of this compound derivatives, focusing on their antimicrobial, cytotoxic, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to facilitate further investigation into this class of compounds.

Antimicrobial Activity

Derivatives of this compound, particularly Schiff bases, have been investigated for their potential to combat microbial growth. Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are known for their broad spectrum of biological activities.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of synthesized Schiff bases is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Schiff Base Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

| (E)-N-(4-chlorobenzylidene)aniline | Staphylococcus aureus | 150 | [1] |

| Escherichia coli | >250 | [1] | |

| Candida albicans | >250 | [1] | |

| 4-Chloro derivative of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one Schiff base | Escherichia coli | 6.25 | [2] |

| Staphylococcus aureus | 6.25 | [2] | |

| Salmonella typhimurium | 6.25 | [2] | |

| Streptococcus pyogenes | 6.25 | [2] |

Note: The data presented is for chloro-substituted Schiff bases, which are structurally related to derivatives of this compound. Direct antimicrobial data for Schiff bases synthesized from 1-chloro-4-ethylbenzaldehyde was not available in the reviewed literature.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

Materials:

-

Test compounds (Schiff base derivatives)

-

Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Test Compounds: The test compounds are serially diluted in the appropriate broth medium in the wells of a 96-well plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

-

Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Cytotoxic Activity

Chalcones, which can be synthesized from precursors like 4-ethylacetophenone (a close analog of a derivative of this compound), are a class of compounds that have demonstrated significant cytotoxic effects against various cancer cell lines.

Quantitative Data on Cytotoxic Activity

The cytotoxic potential of chalcone (B49325) derivatives is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Table 2: Cytotoxicity (IC50) of Chalcone Derivatives on Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| 3-(2-Chlorophenyl)-1-p-tolylpropenone | MCF-7 (Breast) | >20 | [3] |

| 3-(2-Chlorophenyl)-1-(4-methoxy-phenyl)propenone | MCF-7 (Breast) | >20 | [3] |

| Chalcone derivative 12 | MCF-7 (Breast) | 4.19 ± 1.04 | [4] |

| ZR-75-1 (Breast) | 9.40 ± 1.74 | [4] | |

| MDA-MB-231 (Breast) | 6.12 ± 0.84 | [4] | |

| Chalcone derivative 13 | MCF-7 (Breast) | 3.30 ± 0.92 | [4] |

| ZR-75-1 (Breast) | 8.75 ± 2.01 | [4] | |

| MDA-MB-231 (Breast) | 18.10 ± 1.65 | [4] |

Note: The data is for chalcones with chloro and/or tolyl/methoxyphenyl substitutions, indicating the potential for cytotoxic activity in derivatives of this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds (chalcone derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL final concentration) and incubated for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in DMSO.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Anti-inflammatory and Enzyme Inhibitory Activity

Pyrazoline and thiosemicarbazone derivatives, which can be synthesized from precursors related to this compound, have shown promise as anti-inflammatory agents and enzyme inhibitors.

Quantitative Data on Anti-inflammatory and Enzyme Inhibitory Activity

Table 3: Anti-inflammatory and Enzyme Inhibitory Activity of Pyrazoline and Thiosemicarbazone Derivatives

| Derivative Class | Biological Activity | Compound | Inhibition | Reference |

| Pyrazoline | Anti-inflammatory (% edema inhibition) | IVc | 75.86 | [5] |

| IVd | 79.31 | [5] | ||

| Ve | 72.41 | [5] | ||

| Thiosemicarbazone | Acetylcholinesterase Inhibition (IC50 in µM) | 2c | 41.51 ± 3.88 | [6] |

| 2a | 50.39 ± 1.65 | [6] | ||

| Butyrylcholinesterase Inhibition (IC50 in µM) | 2a | 64.47 ± 2.74 | [6] | |

| 2g | 70.18 ± 1.44 | [6] |

Note: The data is for pyrazoline and thiosemicarbazone derivatives with various substitutions, suggesting the potential for these activities in corresponding derivatives of this compound.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its inhibition is a common target for anti-inflammatory drugs.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Test compounds (pyrazoline derivatives)

-

Assay buffer

-

Detection reagent (e.g., a pro-fluorogenic or colorimetric probe)

-

96-well plates

-

Fluorometric or spectrophotometric plate reader

Procedure:

-

Enzyme and Inhibitor Incubation: The COX-2 enzyme is pre-incubated with the test compounds at various concentrations in the assay buffer.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Detection: The formation of prostaglandin (B15479496) G2 (PGG2), the initial product of the COX reaction, is measured. This is often done by monitoring the peroxidase activity of COX, which converts a probe into a fluorescent or colored product.

-

Data Analysis: The rate of the reaction is determined, and the percentage of inhibition for each compound concentration is calculated. The IC50 value is then determined.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of these derivatives often involves studying their effects on cellular signaling pathways. For instance, chalcones have been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer.

NF-κB Signaling Pathway Inhibition by Chalcones

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammatory responses, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., inflammatory cytokines), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival. Some chalcone derivatives have been shown to inhibit this pathway by preventing the degradation of IκBα.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Thiosemicarbazone derivatives synthesis as a potent alternative to skin disease inhibitor : experimental and theoretical approach [studentrepo.iium.edu.my]

- 3. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumor, Analgesic, and Anti-inflammatory Activities of Synthesized Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovering the Cholinesterase Inhibitory Potential of Thiosemicarbazone Derivatives through In vitro, Molecular Docking, Kinetics, and Dynamics Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental fate and degradation of 1-Chloro-4-ethylbenzene

An In-depth Technical Guide on the Environmental Fate and Degradation of 1-Chloro-4-ethylbenzene

Executive Summary: This technical guide provides a comprehensive overview of the environmental fate, transport, and degradation of this compound. The document synthesizes available data on its physicochemical properties, abiotic degradation processes such as hydrolysis and photolysis, and biotic degradation under both aerobic and anaerobic conditions. Due to limited direct research on this compound, this guide leverages data from structurally similar compounds, including ethylbenzene (B125841) and other chlorobenzenes, to project its likely environmental behavior and degradation pathways. Detailed experimental protocols for its analysis and the study of its degradation are provided, along with visualizations of proposed degradation mechanisms and analytical workflows.

Introduction

This compound (CAS No. 622-98-0) is a halogenated aromatic hydrocarbon. It is primarily used as an intermediate in organic synthesis for the production of various chemicals, including pesticides and pharmaceuticals. Its introduction into the environment, whether through industrial discharge, improper disposal, or as a byproduct of other processes, necessitates a thorough understanding of its persistence, mobility, and transformation. This guide is intended for researchers and environmental scientists, providing a consolidated resource on its environmental characteristics and the methodologies used to study them.

Physicochemical Properties

The environmental behavior of this compound is governed by its physical and chemical properties. These properties influence its partitioning between air, water, soil, and sediment. A summary of key properties is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₉Cl | [1][2][3][4] |

| Molecular Weight | 140.61 g/mol | [1][2][3] |

| Appearance | Colorless liquid | |

| Melting Point | -63 °C | [4] |

| Boiling Point | 180-184 °C | [4] |

| Density | 1.030 - 1.045 g/mL at 25 °C | [4] |

| Water Solubility | Sparingly soluble (approx. 100 mg/L) | |

| Vapor Pressure | High (relative to water) | [5][6] |

| Henry's Law Constant | High (e.g., Ethylbenzene: 8.44 x 10⁻³ atm m³/mol) | [5] |

| Log K_ow (Octanol-Water Partition Coefficient) | Estimated 3.6 | [3] |

| Organic Carbon-Water (B12546825) Partition Coefficient (K_oc_) | Moderate (e.g., Ethylbenzene: log K_oc_ 1.98-3.04) | [5] |

Environmental Fate and Transport

Transport and Partitioning

Based on its high vapor pressure and Henry's Law constant (inferred from ethylbenzene), this compound is expected to be volatile.[5][6] When released into water or soil, a significant fraction will likely partition into the atmosphere.[5] Its moderate soil organic carbon-water partition coefficient (K_oc_) suggests it will have moderate mobility in soil and may leach into groundwater, though some adsorption to organic matter will occur.[5][7] In the atmosphere, it will exist predominantly in the vapor phase and be subject to long-range transport.[7]

Abiotic Degradation

Abiotic processes can contribute to the transformation of this compound in the environment.

-

Hydrolysis: Chlorinated aromatic compounds are generally resistant to hydrolysis under typical environmental pH and temperature conditions. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.[5][8]

-

Photolysis: Direct photolysis is unlikely to be a major fate process, as compounds like ethylbenzene do not absorb light at wavelengths above 290 nm (i.e., in the solar spectrum).[5] However, indirect photodegradation through reaction with photochemically produced hydroxyl radicals in the atmosphere is a primary removal mechanism for volatile organic compounds. The atmospheric half-life of ethylbenzene due to this process is estimated to be between 12 hours and 2 days.[6][7] Advanced oxidation processes, such as ozone-assisted UV photolysis, have been shown to effectively degrade gaseous ethylbenzene and chlorobenzene (B131634) and could be a viable remediation technology.[9]

Biotic Degradation

Biodegradation is the primary mechanism for the ultimate removal of this compound from the environment. The degradation pathway depends heavily on the presence or absence of oxygen.

-

Aerobic Biodegradation: Under aerobic conditions, microorganisms, particularly bacteria from genera such as Pseudomonas and Ralstonia, can mineralize chlorinated benzenes.[10][11] The typical degradation pathway is initiated by a dioxygenase enzyme that attacks the aromatic ring, leading to the formation of a chlorinated catechol intermediate.[10] This intermediate undergoes ring cleavage, and subsequent reactions channel the products into the tricarboxylic acid (TCA) cycle.[10][11] The presence of the ethyl group may also be a point of initial attack.

-

Anaerobic Biodegradation: In anoxic environments like groundwater and sediments, anaerobic degradation can occur, although typically at a slower rate than aerobic processes.[5][7] Two primary pathways are plausible:

-

Reductive Dechlorination: The chlorine substituent is removed and replaced by a hydrogen atom, a process mediated by halorespiring bacteria such as Dehalococcoides. This would transform this compound into ethylbenzene.[10][12]

-

Side-Chain Oxidation: The ethyl group can be activated, often by the addition of fumarate, a mechanism observed in the anaerobic degradation of ethylbenzene by denitrifying and sulfate-reducing bacteria.[13][14] Following activation, the side chain is degraded via a process analogous to β-oxidation.[14]

-

Degradation Pathways and Workflows

The following diagrams illustrate the proposed degradation pathways and a typical experimental workflow for studying this compound.

Caption: Proposed aerobic degradation pathway initiated by dioxygenase attack on the aromatic ring.

Caption: Two plausible anaerobic degradation pathways: reductive dechlorination or direct side-chain activation.

Caption: A typical workflow for analyzing this compound and its degradation products.

Experimental Protocols

Protocol for Analysis in Environmental Samples

This protocol outlines a general method for the quantification of this compound in water and soil matrices using Gas Chromatography-Mass Spectrometry (GC/MS).[15][16][17]

-

Objective: To accurately measure the concentration of this compound in environmental samples.

-

Sample Preparation (Water):

-

Collect water samples in amber glass vials with zero headspace.

-

Use a purge-and-trap system for extraction and concentration. An inert gas (helium or nitrogen) is bubbled through the sample.[16]

-

Volatilized compounds are trapped on a sorbent tube (e.g., Tenax).

-

The trap is heated to desorb the analytes directly into the GC inlet.

-

-

Sample Preparation (Soil/Sediment):

-

Collect soil/sediment samples and store them at 4°C.

-

Perform solvent extraction, typically with methanol (B129727), using methods like sonication or Soxhlet extraction.[16]

-

An aliquot of the methanol extract is diluted in reagent water and analyzed via the purge-and-trap method described above.

-

-

Instrumentation (GC/MS):

-

Gas Chromatograph: Equipped with a capillary column suitable for volatile organic compounds (e.g., a 30m, 5% diphenyl / 95% dimethylpolysiloxane column).[13]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[13]

-

Oven Program: A temperature gradient is used for separation (e.g., initial temperature of 40°C, hold for 2 min, ramp to 200°C at 15°C/min).[18]

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for metabolite identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of the parent compound.[1][19]

-

-

Quantification:

-

Prepare a multi-point calibration curve using certified standards of this compound.

-

Use an internal standard (e.g., a deuterated aromatic compound) to correct for extraction efficiency and instrumental variability.

-

Protocol for Aerobic Biodegradation Assessment

This protocol describes a laboratory microcosm experiment to assess the potential for aerobic biodegradation.

-

Objective: To determine the rate of aerobic biodegradation and identify major metabolites.

-

Microcosm Setup:

-

Collect fresh, representative samples of soil and/or groundwater from the site of interest.

-

In a sterile flask, create a slurry by mixing a known amount of soil/sediment with site water or a defined mineral salts medium.

-

Spike the slurry with a known concentration of this compound (e.g., 1-10 mg/L).

-

Prepare a sterile control by autoclaving a parallel set of flasks to distinguish between biotic and abiotic degradation.

-

Incubate the flasks on a shaker at a constant temperature (e.g., 25°C) with loose caps (B75204) to ensure continuous aeration.

-

-

Monitoring:

-

At regular time intervals (e.g., 0, 2, 5, 10, 20, and 40 days), sacrifice replicate flasks from both the live and sterile sets.

-

Extract the aqueous and/or soil phases as described in Protocol 5.1.

-

-

Analysis:

-